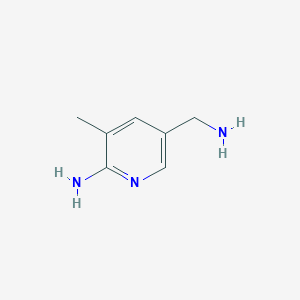
5-(Aminomethyl)-3-methylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Aminomethyl)-3-methylpyridin-2-amine, also known as AM-694, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptor CB1. It was first synthesized in 2008 and has since been studied for its potential therapeutic applications.
Wirkmechanismus
5-(Aminomethyl)-3-methylpyridin-2-amine acts as a potent agonist of the cannabinoid receptor CB1, which is primarily expressed in the central nervous system. Activation of CB1 receptors by 5-(Aminomethyl)-3-methylpyridin-2-amine leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of pain, inflammation, and appetite.
Biochemical and Physiological Effects:
5-(Aminomethyl)-3-methylpyridin-2-amine has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to reduce food intake and body weight in animal models of obesity. Additionally, 5-(Aminomethyl)-3-methylpyridin-2-amine has been shown to have anxiolytic effects in animal models of anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(Aminomethyl)-3-methylpyridin-2-amine in lab experiments is its potency as a CB1 agonist, which allows for precise control over the activation of CB1 receptors. However, one limitation of using 5-(Aminomethyl)-3-methylpyridin-2-amine in lab experiments is its relatively short half-life, which can make it difficult to maintain consistent levels of activation of CB1 receptors over time.
Zukünftige Richtungen
There are several future directions for research on 5-(Aminomethyl)-3-methylpyridin-2-amine. One area of interest is its potential use in the treatment of pain and inflammation in humans. Another area of interest is its potential use in the treatment of obesity, as it has been shown to reduce food intake and body weight in animal models. Additionally, further research is needed to fully understand the mechanism of action of 5-(Aminomethyl)-3-methylpyridin-2-amine and its effects on the central nervous system.
Synthesemethoden
5-(Aminomethyl)-3-methylpyridin-2-amine can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,3-dimethylpyridine with formaldehyde to form 5-formyl-3-methylpyridine-2-carboxaldehyde, which is then reacted with methylamine to form 5-(Aminomethyl)-3-methylpyridin-2-amine.
Wissenschaftliche Forschungsanwendungen
5-(Aminomethyl)-3-methylpyridin-2-amine has been studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. Additionally, 5-(Aminomethyl)-3-methylpyridin-2-amine has been studied for its potential use in the treatment of obesity, as it has been shown to reduce food intake and body weight in animal models.
Eigenschaften
CAS-Nummer |
187163-76-4 |
|---|---|
Molekularformel |
C7H11N3 |
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
5-(aminomethyl)-3-methylpyridin-2-amine |
InChI |
InChI=1S/C7H11N3/c1-5-2-6(3-8)4-10-7(5)9/h2,4H,3,8H2,1H3,(H2,9,10) |
InChI-Schlüssel |
PNCVDUNITYPRNG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CN=C1N)CN |
Kanonische SMILES |
CC1=CC(=CN=C1N)CN |
Synonyme |
3-Pyridinemethanamine,6-amino-5-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde](/img/structure/B69997.png)
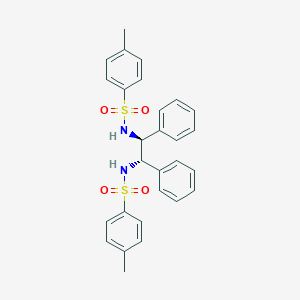
![Methanesulfinic acid, [[(1,1-dimethylethoxy)carbonyl]amino]-(9CI)](/img/structure/B70002.png)
![5-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]-1,2,3-trifluorobenzene](/img/structure/B70004.png)
![2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde](/img/structure/B70013.png)
![[5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine](/img/structure/B70016.png)
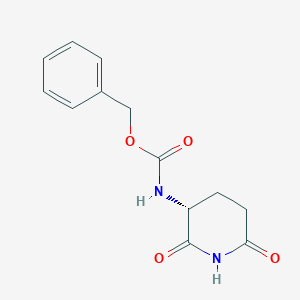
![2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol](/img/structure/B70018.png)
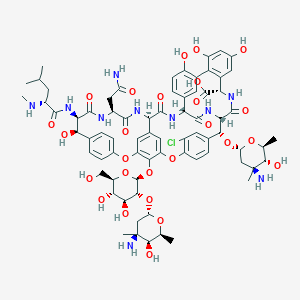
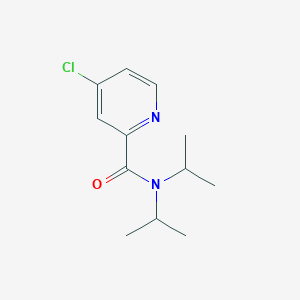


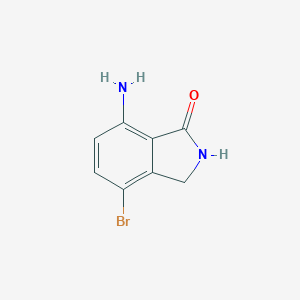
![Carbamic acid, [(1R)-2-hydroxy-1,2-dimethylpropyl]-, 1,1-dimethylethyl ester](/img/structure/B70030.png)